molecular formula C6H6ClFN2O B2969236 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine CAS No. 1383976-40-6

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine

Cat. No.: B2969236
CAS No.: 1383976-40-6
M. Wt: 176.58
InChI Key: QTRSJEUSZYTWET-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine (CAS: 1383976-40-6; MF: C₆H₆ClFN₂O) is a halogenated pyrimidine derivative featuring substituents at positions 2 (methyl), 4 (chloro), 5 (fluoro), and 6 (methoxy). Pyrimidines are critical heterocyclic frameworks in medicinal chemistry, serving as intermediates for anticancer, antifungal, and anti-inflammatory agents . This compound’s structural complexity—combining electron-withdrawing halogens (Cl, F) and electron-donating groups (methoxy, methyl)—enhances its utility in drug discovery, particularly in modulating reactivity and pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSJEUSZYTWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methoxypyrimidine with a methylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Position and Reactivity

Key Analogues :

4-Chloro-5-fluoro-2-methoxypyrimidine (CAS: 1801-06-5; MF: C₅H₄ClFN₂O):

  • Lacks the methyl group at position 2 and methoxy at position 4.
  • The absence of a methyl group reduces steric hindrance, facilitating nucleophilic substitution at position 2 .
  • Lower molecular weight (162.55 g/mol vs. 176.58 g/mol) may improve solubility but reduce lipophilicity compared to the target compound .

4,6-Dichloro-5-fluoro-2-methylpyrimidine (MF: C₅H₄Cl₂FN₂):

  • Replaces the methoxy at position 6 with chlorine.
  • Dichloro substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methoxy-substituted derivative .

2-Amino-4-chloro-5-fluoropyrimidine (CAS: 56076-20-1): Amino group at position 2 introduces hydrogen-bonding capacity, improving solubility and target binding in biological systems .

Table 1: Structural and Reactivity Comparison

Compound Substituents (Positions) Key Reactivity Features
Target Compound 2-Me, 4-Cl, 5-F, 6-OMe Moderate reactivity due to methoxy at C6
4,6-Dichloro-5-fluoro-2-methyl 2-Me, 4-Cl, 5-F, 6-Cl High reactivity at C6 (Cl is better leaving group)
2-Amino-4-chloro-5-fluoro 2-NH₂, 4-Cl, 5-F Enhanced solubility via NH₂; prone to diazotization

Biological Activity

4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H7_7ClF2_2N and features a pyrimidine ring substituted with chlorine at position 4, fluorine at position 5, and a methoxy group at position 6. The presence of these functional groups contributes to its lipophilicity and solubility, which are crucial for biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that the compound interacts with specific targets within microbial cells, inhibiting enzymes that are critical for bacterial growth. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated efficacy in inhibiting their growth. The compound's structural characteristics facilitate interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Potential

Recent research highlights the compound's potential in cancer therapy. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50_{50} values in the nanomolar range against leukemia cells, indicating potent anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The mechanism involved binding to essential enzymes required for bacterial metabolism, thereby disrupting their function.
  • Anticancer Activity : In vitro studies revealed that derivatives of this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The observed IC50_{50} values were substantially lower than those of traditional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReferences
AntimicrobialVarious Bacterial StrainsNot specified
AnticancerMDA-MB-2310.126 μM
Enzyme InhibitionSpecific EnzymesNot specified

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